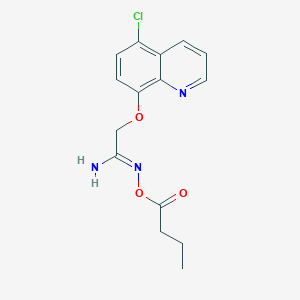
N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-chloroquinoline with appropriate reagents to introduce the butyryloxy and acetimidamide groups. One common method involves the use of alkyl bromides and a ruthenium (II) catalyst to achieve C-H bond activation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its quinoline core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamides: These compounds share the quinoline core and exhibit similar biological activities.
tert-Butyl N-(5-chloroquinolin-8-yl)carbamate: Another quinoline derivative with comparable properties.
Uniqueness
N-(Butyryloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H16ClN3O3 |
|---|---|
Molecular Weight |
321.76 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] butanoate |
InChI |
InChI=1S/C15H16ClN3O3/c1-2-4-14(20)22-19-13(17)9-21-12-7-6-11(16)10-5-3-8-18-15(10)12/h3,5-8H,2,4,9H2,1H3,(H2,17,19) |
InChI Key |
ARFALSRFGYNQKF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
Canonical SMILES |
CCCC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


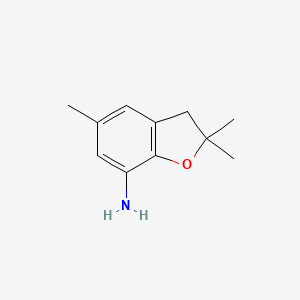
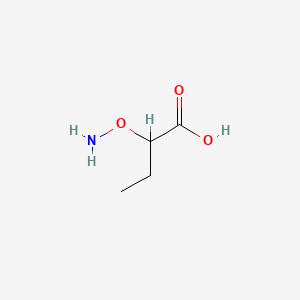
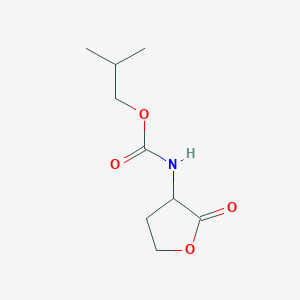

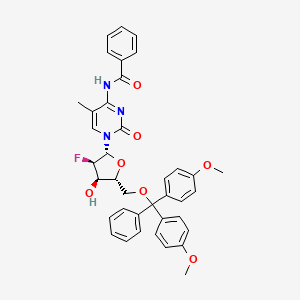
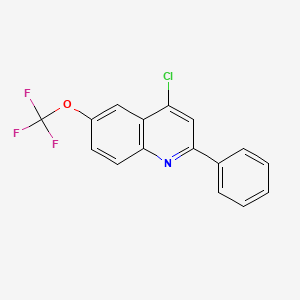

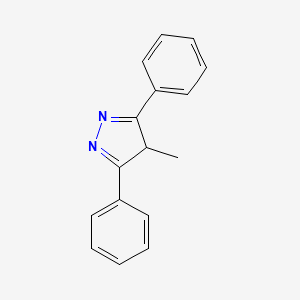
![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
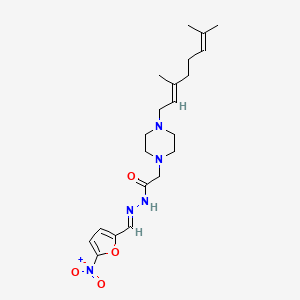

![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
